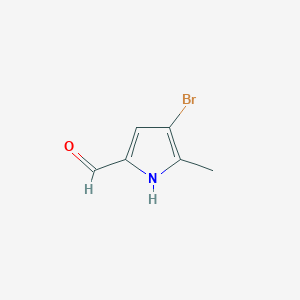

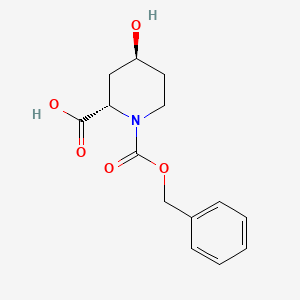

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide (2S,4S)-1-((benzyloxy)carbonyl)-4-hydroxypipéridine-2-carboxylique est un composé d’intérêt en chimie organique en raison de sa structure unique et de ses applications potentielles. Ce composé présente un cycle pipéridine substitué par un groupe benzyloxycarbonyle et un groupe hydroxyle, ce qui en fait un intermédiaire polyvalent dans diverses voies de synthèse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une méthode courante consiste à utiliser du chlorure de benzyloxycarbonyle en présence d’une base pour protéger l’azote, suivie d’une hydroxylation sélective en position 4 à l’aide d’agents oxydants appropriés .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour garantir des conditions de réaction constantes et des rendements élevés. Le choix des solvants, des catalyseurs et des conditions de réaction est crucial pour maximiser l’efficacité et minimiser les coûts.

Analyse Des Réactions Chimiques

Types de réactions

L’acide (2S,4S)-1-((benzyloxy)carbonyl)-4-hydroxypipéridine-2-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle à l’aide d’agents oxydants tels que le trioxyde de chrome ou le chlorochromate de pyridinium.

Réduction : Le groupe benzyloxycarbonyle peut être éliminé par hydrogénation catalytique ou traitement avec des acides forts.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels à l’aide de réactifs tels que le chlorure de thionyle ou le tribromure de phosphore.

Réactifs et conditions courants

Oxydation : Trioxyde de chrome dans l’acide acétique ou chlorochromate de pyridinium dans le dichlorométhane.

Réduction : Palladium sur carbone avec du gaz hydrogène ou de l’acide trifluoroacétique.

Substitution : Chlorure de thionyle dans le dichlorométhane ou tribromure de phosphore dans le tétrahydrofurane.

Principaux produits

Oxydation : Formation de la cétone ou de l’aldéhyde correspondante.

Réduction : Élimination du groupe benzyloxycarbonyle pour donner l’amine libre.

Substitution : Formation de dérivés halogénés ou d’autres produits substitués.

Applications de la recherche scientifique

L’acide (2S,4S)-1-((benzyloxy)carbonyl)-4-hydroxypipéridine-2-carboxylique a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Investigated pour son potentiel en tant que bloc de construction dans la synthèse de composés biologiquement actifs.

Médecine : Exploité pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de produits pharmaceutiques à base de pipéridine.

Applications De Recherche Scientifique

(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

Mécanisme D'action

Le mécanisme d’action de l’acide (2S,4S)-1-((benzyloxy)carbonyl)-4-hydroxypipéridine-2-carboxylique dépend de son application spécifique. Dans le développement de médicaments, il peut agir comme un promédicament, où le groupe benzyloxycarbonyle est clivé in vivo pour libérer le dérivé pipéridine actif. Les cibles moléculaires et les voies impliquées varient en fonction du médicament ou du composé spécifique synthétisé.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylique : Structure similaire, mais avec un cycle pyrrolidine au lieu d’un cycle pipéridine.

Dérivés de pipéridine protégés par le tert-butoxycarbonyle : Groupe protecteur similaire, mais avec des propriétés stériques et électroniques différentes.

Unicité

L’acide (2S,4S)-1-((benzyloxy)carbonyl)-4-hydroxypipéridine-2-carboxylique est unique en raison de son motif de substitution spécifique sur le cycle pipéridine, qui peut influencer sa réactivité et les types de réactions qu’il peut subir. La présence à la fois d’un groupe benzyloxycarbonyle et d’un groupe hydroxyle offre une polyvalence dans les applications de synthèse, ce qui en fait un intermédiaire précieux en synthèse organique .

Propriétés

Formule moléculaire |

C14H17NO5 |

|---|---|

Poids moléculaire |

279.29 g/mol |

Nom IUPAC |

(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12-/m0/s1 |

Clé InChI |

FTYFCFPNHFHPBH-RYUDHWBXSA-N |

SMILES isomérique |

C1CN([C@@H](C[C@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

SMILES canonique |

C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)

![2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B11773843.png)

![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)

![Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-](/img/structure/B11773861.png)

![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)

![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)

![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)

![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)